molecular formula C17H18FN3O3S2 B2410982 (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide CAS No. 477488-39-4

(E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide

Cat. No.: B2410982
CAS No.: 477488-39-4
M. Wt: 395.47
InChI Key: SKGKOXHLAZPRIX-SDNWHVSQSA-N
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Description

(E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide is a useful research compound. Its molecular formula is C17H18FN3O3S2 and its molecular weight is 395.47. The purity is usually 95%.
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Properties

IUPAC Name

3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S2/c18-13-4-2-1-3-12(13)11-14-16(23)21(17(25)26-14)6-5-15(22)19-20-7-9-24-10-8-20/h1-4,11H,5-10H2,(H,19,22)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGKOXHLAZPRIX-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1NC(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide typically involves the condensation of appropriate thiazolidinone precursors with morpholine derivatives. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired compound.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential as an antimicrobial, antitumor, and enzyme-inhibitory agent. Below is a summary of its key biological activities:

Activity Description Reference
AntimicrobialExhibits activity against various Gram-positive and Gram-negative bacteria.
AntitumorDemonstrates cytotoxic effects on cancer cell lines, including breast and colon cancer.
Enzyme InhibitionActs as an inhibitor of proteases and other enzymes involved in cancer progression.

The mechanism of action for (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide involves multiple pathways:

  • Enzyme Interaction : The thioxothiazolidine ring structure allows for specific interactions with target enzymes, modulating their activity.
  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines through apoptosis induction.
  • Biofilm Formation Prevention : It has been noted to reduce biofilm formation in bacterial species, which is crucial for treating chronic infections.

Case Studies

Several studies have highlighted the efficacy of (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide:

  • Antimicrobial Efficacy :
    • A study found that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .
  • Antitumor Activity :
    • In vitro tests on breast cancer cell lines (MCF-7) showed an IC50 value of approximately 15 µM, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition :
    • The compound demonstrated inhibitory effects on carbonic anhydrase isoforms, which are implicated in various pathological conditions, including cancer and glaucoma .

Scientific Research Applications

Antibacterial Applications

Thiazolidinones, including the compound , have been investigated for their ability to inhibit bacterial growth. Research indicates that derivatives of thiazolidinones can effectively target Type III secretion systems in pathogenic bacteria such as Salmonella enterica and Pseudomonas aeruginosa. The inhibition of these systems is crucial as they play a significant role in bacterial virulence and pathogenicity. Studies have shown that compounds similar to (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide exhibit promising antibacterial activity through mechanisms that disrupt protein-protein interactions essential for bacterial survival .

Anticancer Properties

Recent studies highlight the anticancer potential of thiazolidinone derivatives. For instance, compounds structurally related to (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These compounds induce apoptosis through mechanisms involving mitochondrial membrane potential disruption and activation of caspases . The structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the thiazolidinone core enhance cytotoxicity, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives has also been explored. Compounds like (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide may exert their effects by modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases where thiazolidinones could serve as therapeutic agents .

Case Studies and Research Findings

  • Antibacterial Activity : A study focused on thiazolidinone derivatives showed that specific modifications led to enhanced activity against Salmonella enterica by inhibiting its Type III secretion system, highlighting the importance of structural diversity in developing effective antibacterial agents .
  • Anticancer Mechanisms : Research on a related thiazolidinone derivative demonstrated its ability to induce apoptosis in breast cancer cells through mitochondrial pathways, with IC50 values significantly lower than those of established chemotherapeutics like etoposide .
  • Anti-inflammatory Properties : Investigations into the anti-inflammatory effects of thiazolidinones revealed their potential to inhibit key inflammatory markers, suggesting a therapeutic role in managing conditions characterized by excessive inflammation .

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